1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene 1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13389909
InChI: InChI=1S/C13H9BrF2S/c14-10-2-1-9(13(16)7-10)8-17-12-5-3-11(15)4-6-12/h1-7H,8H2
SMILES: C1=CC(=CC=C1F)SCC2=C(C=C(C=C2)Br)F
Molecular Formula: C13H9BrF2S
Molecular Weight: 315.18 g/mol

1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene

CAS No.:

Cat. No.: VC13389909

Molecular Formula: C13H9BrF2S

Molecular Weight: 315.18 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene -

Specification

Molecular Formula C13H9BrF2S
Molecular Weight 315.18 g/mol
IUPAC Name 4-bromo-2-fluoro-1-[(4-fluorophenyl)sulfanylmethyl]benzene
Standard InChI InChI=1S/C13H9BrF2S/c14-10-2-1-9(13(16)7-10)8-17-12-5-3-11(15)4-6-12/h1-7H,8H2
Standard InChI Key DXPGSYFINIOOPW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1F)SCC2=C(C=C(C=C2)Br)F
Canonical SMILES C1=CC(=CC=C1F)SCC2=C(C=C(C=C2)Br)F

Introduction

1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene is a complex organic compound featuring a bromine, fluorine, and a sulfanylmethyl group attached to a benzene ring. This compound is part of a broader class of halogenated and sulfanylated aromatic compounds, which are often used in pharmaceutical and chemical synthesis due to their unique properties and reactivity.

Synthesis and Preparation

The synthesis of 1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves a multi-step process that includes halogenation and sulfanylation reactions. While specific synthesis details for this compound are not widely documented, similar compounds are often prepared using palladium-catalyzed cross-coupling reactions or through direct sulfanylation methods.

Applications and Research Findings

Halogenated and sulfanylated aromatic compounds like 1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene are of interest in various fields, including pharmaceuticals and materials science. These compounds can serve as intermediates in the synthesis of more complex molecules with specific biological activities or physical properties.

FieldPotential Applications
PharmaceuticalsIntermediates for drug synthesis, biological activity studies
Materials ScienceDevelopment of new materials with unique optical or electrical properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator